4-Bromo-2-(trifluoromethoxy)benzonitrile
Overview
Description
4-Bromo-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
This compound is a part of the benzonitrile class of compounds, which are known to have a wide range of applications in medicine, agriculture, dyes, fragrances, corrosion inhibitors, and liquid crystal materials .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Preparation Methods
The synthesis of 4-Bromo-2-(trifluoromethoxy)benzonitrile typically involves multiple steps. One common method starts with 4-bromo-2-(trifluoromethoxy)benzoic acid as the starting material. This compound undergoes a series of reactions, including halogenation and nitrile formation, to yield the final product . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of specific catalysts .
Chemical Reactions Analysis
4-Bromo-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
4-Bromobenzotrifluoride: This compound has a similar structure but lacks the nitrile group, making it less versatile in certain reactions.
3-(Trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
Properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDMYPNZFMPNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672913 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187983-97-6 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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